莨菪碱盐酸盐

描述

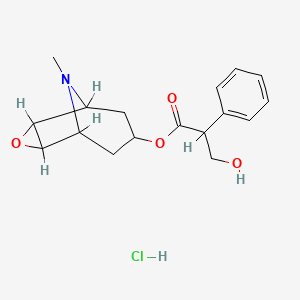

Hyoscine hydrochloride, also known as scopolamine hydrochloride, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties, which make it effective in treating motion sickness, postoperative nausea, and gastrointestinal spasms. The compound works by blocking the action of acetylcholine on muscarinic receptors, thereby inhibiting parasympathetic nerve impulses.

科学研究应用

Hyoscine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is employed in studies investigating the role of muscarinic receptors in various physiological processes.

Medicine: Hyoscine hydrochloride is extensively used in clinical research to explore its efficacy in treating conditions like motion sickness, postoperative nausea, and gastrointestinal disorders.

Industry: In the pharmaceutical industry, it serves as a key ingredient in the formulation of medications for motion sickness and gastrointestinal spasms.

作用机制

Target of Action

Hyoscine hydrochloride, also known as Scopolamine hydrochloride, primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, acetylcholine . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the central nervous system .

Mode of Action

Hyoscine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors . This means that it competes with acetylcholine for the same binding site on the receptor, thereby inhibiting the action of acetylcholine . As a result, it blocks the effects of parasympathetic nerve stimulation, leading to effects such as pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced secretions from glands such as sweat, salivary, and bronchial glands .

Biochemical Pathways

The biochemical pathways affected by Hyoscine hydrochloride involve the inhibition of acetylcholine activity. By blocking the muscarinic acetylcholine receptors, Hyoscine hydrochloride disrupts the normal functioning of these receptors, which play a crucial role in various physiological processes . This disruption can lead to a range of downstream effects, including decreased intestinal motility and secretions, which can be helpful in treating motility disorders .

Pharmacokinetics

The pharmacokinetics of Hyoscine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 20-40% . After administration, it is rapidly distributed into the tissues . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The elimination half-life of Hyoscine hydrochloride is approximately 5 hours , and it is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Hyoscine hydrochloride’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This results in a range of physiological effects, including pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced glandular secretions . In addition, it has been suggested that Hyoscine hydrochloride can potently block human nicotinic acetylcholine receptors in certain cells .

Action Environment

The action, efficacy, and stability of Hyoscine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions. It is contraindicated in conditions characterized by autoantibodies to acetylcholine receptors, and its effects may be enhanced by alcohol . Furthermore, it should be used with caution in the elderly and those with certain medical conditions such as paralytic ileus, pyloric stenosis, and prostatic enlargement .

生化分析

Biochemical Properties

Hyoscine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors. By binding to these receptors, hyoscine hydrochloride prevents acetylcholine from exerting its effects, leading to a reduction in smooth muscle contractions and glandular secretions . Additionally, hyoscine hydrochloride can interact with nicotinic acetylcholine receptors (nAChRs), although its affinity for these receptors is lower compared to mAChRs .

Cellular Effects

Hyoscine hydrochloride affects various types of cells and cellular processes. In smooth muscle cells, it inhibits contractions by blocking mAChRs, leading to muscle relaxation. This effect is particularly beneficial in treating gastrointestinal and bladder spasms . In neuronal cells, hyoscine hydrochloride can influence cell signaling pathways by inhibiting the action of acetylcholine, which is crucial for neurotransmission. This inhibition can result in altered gene expression and changes in cellular metabolism . Furthermore, hyoscine hydrochloride can affect glandular cells by reducing secretions, such as saliva and gastric acid .

Molecular Mechanism

The molecular mechanism of hyoscine hydrochloride involves its binding to muscarinic acetylcholine receptors, thereby acting as a competitive antagonist. By occupying the receptor sites, hyoscine hydrochloride prevents acetylcholine from binding and activating the receptors. This inhibition leads to a decrease in intracellular calcium levels, which in turn reduces smooth muscle contractions and glandular secretions . Additionally, hyoscine hydrochloride can inhibit the release of neurotransmitters by blocking presynaptic mAChRs, further modulating neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hyoscine hydrochloride can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to potential degradation. In vivo studies have demonstrated that hyoscine hydrochloride can have sustained effects on smooth muscle relaxation and glandular secretion inhibition, although the duration of these effects may vary depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of hyoscine hydrochloride can vary with different dosages in animal models. At low doses, hyoscine hydrochloride effectively reduces smooth muscle contractions and glandular secretions without causing significant adverse effects . At higher doses, hyoscine hydrochloride can lead to toxic effects, such as tachycardia, dry mouth, and blurred vision . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in efficacy but rather an increase in adverse effects .

Metabolic Pathways

Hyoscine hydrochloride is metabolized primarily in the liver through enzymatic processes involving cytochrome P450 enzymes, particularly CYP3A4 . The metabolic pathways of hyoscine hydrochloride result in the formation of various metabolites, which are subsequently excreted through the kidneys. The metabolism of hyoscine hydrochloride can affect its bioavailability and duration of action, with certain metabolites potentially contributing to its pharmacological effects .

Transport and Distribution

Hyoscine hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert central nervous system effects . Within tissues, hyoscine hydrochloride can bind to plasma proteins, which can influence its distribution and availability at target sites . The compound’s distribution is also affected by its lipophilicity, which facilitates its penetration into various tissues .

Subcellular Localization

The subcellular localization of hyoscine hydrochloride is primarily within the cytoplasm and cell membranes, where it interacts with muscarinic acetylcholine receptors . The compound does not typically accumulate in specific organelles, but its activity is influenced by its ability to reach and bind to its target receptors. Post-translational modifications, such as phosphorylation, can affect the targeting and function of muscarinic receptors, thereby modulating the effects of hyoscine hydrochloride .

准备方法

Synthetic Routes and Reaction Conditions: Hyoscine hydrochloride can be synthesized through several methods. One common approach involves the extraction of hyoscine from plant sources such as Datura and Duboisia species, followed by chemical modification to produce the hydrochloride salt. The extraction process typically involves the use of organic solvents like ethanol or methanol to isolate the alkaloid, which is then purified through crystallization.

Industrial Production Methods: In industrial settings, hyoscine hydrochloride is often produced through a combination of biotechnological and chemical processes. Large-scale cultivation of Duboisia hybrids is employed to obtain the raw alkaloid, which is then subjected to chemical synthesis to convert it into the hydrochloride form. This process involves several steps, including extraction, purification, and crystallization, to ensure high purity and yield.

化学反应分析

Types of Reactions: Hyoscine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the structure of hyoscine, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a range of derivatives with varying therapeutic applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various hyoscine derivatives, each with unique pharmacological profiles. For example, hyoscine butylbromide is a well-known derivative used to treat gastrointestinal spasms.

相似化合物的比较

Hyoscine butylbromide: A derivative used primarily for gastrointestinal spasms.

Atropine: Another tropane alkaloid with similar anticholinergic properties but different clinical applications.

Hyoscyamine: A compound with a similar structure but distinct pharmacological effects.

Uniqueness: Hyoscine hydrochloride is unique in its ability to effectively penetrate the blood-brain barrier, making it particularly useful for central nervous system applications such as preventing motion sickness and treating postoperative nausea. Its rapid onset of action and high efficacy in small doses further distinguish it from other similar compounds.

属性

IUPAC Name |

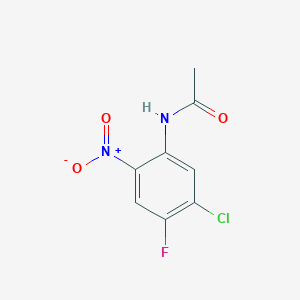

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXJGYSEPEXMF-WYHSTMEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044692 | |

| Record name | Scopolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55-16-3 | |

| Record name | Scopolamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2P66EIP1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)